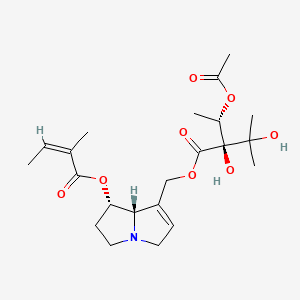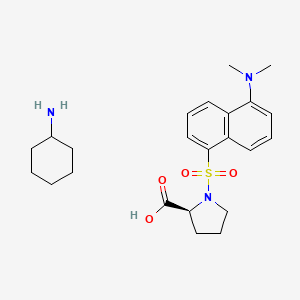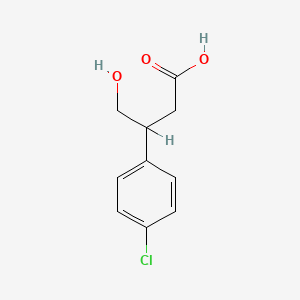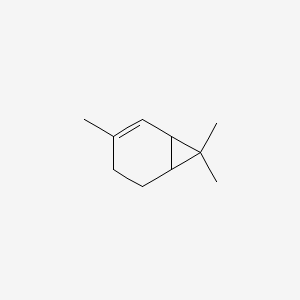
2-Carene
説明
2-Carene is a natural bicyclic monoterpene that is commonly found in the essential oils of various plants, such as rosemary, cedarwood, and pine . It is used as a chiral building block for the synthesis of a variety of chiral compounds . It is a hydrophobic liquid with a density of about 0.87 g/cm³ . It is an unstable compound that easily reacts with oxygen and should be stored under oxygen-free conditions .
Synthesis Analysis
The isomerization of 3-carene to 2-carene can be done using an alkaline catalyst of sodium/o-chlorotoluene . This reaction produces a salt-containing carbanion that acts as a strong base .Molecular Structure Analysis
The molecular formula of 2-Carene is C10H16 . Its average mass is 136.234 Da and its mono-isotopic mass is 136.125198 Da . The structure of 2-Carene is also available as a 2D Mol file or as a computed 3D SD file .科学的研究の応用
Optical Activity and Structural Properties
Lahiri, Wiberg, and Vaccaro (2012) investigated the specific rotation and structural properties of 2-carene, exploring its optical activity and electronic origins. They found that 2-carene exhibits unique chiroptical properties due to its inherent flexibility and large-amplitude ring-puckering motion, contributing to the understanding of its structural and electronic behavior (Lahiri, Wiberg, & Vaccaro, 2012).
Synthesis of Chiral Isobenzofurans
Sidorenko et al. (2018) utilized 2-carene in the synthesis of chiral isobenzofurans. They demonstrated that a mixture containing 2-carene could effectively react with vanillin, resulting in products with neuroprotective activity, highlighting its potential in medicinal chemistry and pharmaceutical applications (Sidorenko et al., 2018).
Stereoselective Synthesis
Macaev and Malkov (2006) reviewed the use of 2-carene in the stereoselective synthesis of chiral non-racemic organic compounds, particularly those containing a 2,2-dimethyl-1,3-disubstituted cyclopropane fragment. This highlights 2-carene's role in synthesizing specific, chiral organic compounds (Macaev & Malkov, 2006).
Antimicrobial Properties
Schmidt et al. (2005) investigated the antimicrobial activities of 2-carene. They found that 2-carene demonstrated activity against various strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential application in antimicrobial and preservative products (Schmidt et al., 2005).
Atmospheric Chemistry
Chen et al. (2015) measured the rate coefficients for the reaction of ozone with 2-carene, supplementing the kinetic database for atmospheric chemistry studies. This research is significant for understanding the atmospheric interactions and environmental impact of 2-carene (Chen et al., 2015).
Safety and Hazards
2-Carene is a flammable liquid and vapor . It should be handled with personal protective equipment/face protection . Adequate ventilation should be ensured and contact with skin and eyes should be avoided . Ingestion and inhalation should be avoided and it should be kept away from open flames, hot surfaces, and sources of ignition .
特性
IUPAC Name |
3,7,7-trimethylbicyclo[4.1.0]hept-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-7-4-5-8-9(6-7)10(8,2)3/h6,8-9H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVJWOMJGCHRRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(C2(C)C)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858821 | |
| Record name | 2-Carene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Carene | |
CAS RN |
554-61-0 | |
| Record name | 2-Carene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



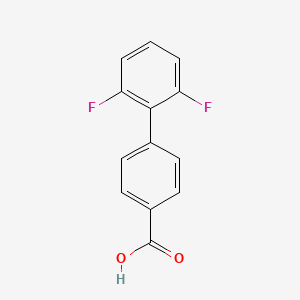
![2-[1-(4-Methoxyphenyl)ethylidene]-1-hydrazinecarboxamide](/img/structure/B1609249.png)
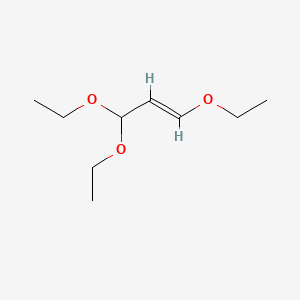
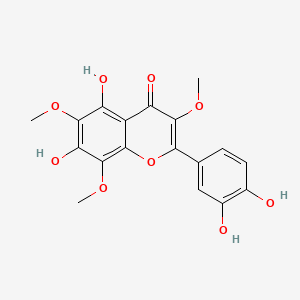


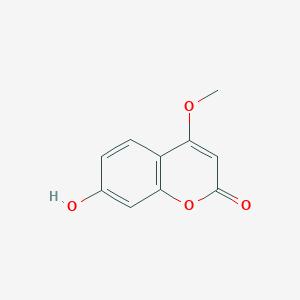
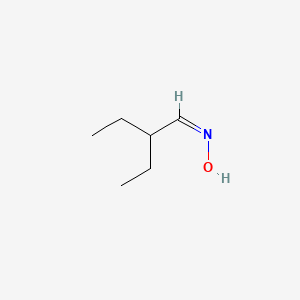
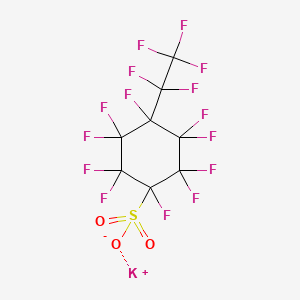
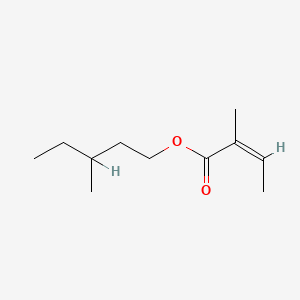
![[(7R,8R)-7-acetyloxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-3-methyl-2-[1-[(E)-2-methylbut-2-enoyl]oxyethyl]butanoate](/img/structure/B1609263.png)
